![molecular formula C27H25NO7 B2891977 3,4,5-trimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide CAS No. 929429-36-7](/img/structure/B2891977.png)
3,4,5-trimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-trimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a useful research compound. Its molecular formula is C27H25NO7 and its molecular weight is 475.497. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3,4,5-trimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide (hereafter referred to as compound 1 ) has garnered attention due to its potential biological activities, particularly in the context of cancer treatment. This article provides a detailed overview of its synthesis, biological evaluation, and mechanisms of action based on recent research findings.
Synthesis of Compound 1
Compound 1 is synthesized through a multi-step synthetic pathway that incorporates various functional groups known for their biological activity. The synthetic route typically involves the following steps:
- Formation of the Benzofuran Core : The initial step involves the synthesis of the benzofuran structure, which serves as the backbone for further modifications.
- Introduction of Methoxy and Benzamide Groups : Subsequent reactions introduce methoxy groups at positions 3, 4, and 5, along with a benzamide moiety that enhances its pharmacological properties.
Anticancer Properties
Recent studies have evaluated compound 1 for its antiproliferative effects against several cancer cell lines. The results indicate significant cytotoxicity, particularly against:
- MDA-MB-231 (breast cancer)
- HCT-116 (colon cancer)
- HT-29 (colon cancer)
- HeLa (cervical cancer)
The half-maximal inhibitory concentration (IC50) values observed were as follows:
Cell Line | IC50 (μM) |
---|---|
MDA-MB-231 | 3.01 |
HCT-116 | 5.20 |
HT-29 | 9.13 |
HeLa | 11.09 |
HEK-293 (normal) | >30 |
These results suggest that compound 1 exhibits a selective cytotoxic profile, preferentially targeting tumor cells over normal cells.
The mechanism underlying the anticancer activity of compound 1 involves:
- Tubulin Polymerization Inhibition : Similar to the well-known chemotherapeutic agent combretastatin A-4 (CA-4), compound 1 disrupts microtubule dynamics by inhibiting tubulin polymerization. This disruption leads to cell cycle arrest in the G2/M phase.
- Cell Cycle Arrest : Flow cytometry analyses indicated that treatment with compound 1 resulted in a concentration-dependent increase in G2/M phase arrest in HeLa cells.
Case Studies and Research Findings
A series of case studies have highlighted the efficacy of compound 1 in preclinical models:
- Study on MDA-MB-231 Cells : In vitro assays demonstrated that compound 1 induced apoptosis in MDA-MB-231 cells through activation of caspase pathways.
- Mechanistic Insights from Molecular Dynamics Simulations : Simulations indicated that compound 1 interacts with tubulin primarily through hydrophobic interactions, suggesting a strong binding affinity that could be exploited for drug design.
- Selectivity Profile Assessment : The selectivity index calculated from IC50 values indicated that compound 1 is significantly more toxic to cancer cells compared to normal cells, making it a promising candidate for further development.
Propiedades
IUPAC Name |
3,4,5-trimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO7/c1-15-20-11-8-18(28-27(30)17-12-22(32-3)26(34-5)23(13-17)33-4)14-21(20)35-25(15)24(29)16-6-9-19(31-2)10-7-16/h6-14H,1-5H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBNMNHAQRSMJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.